molecular formula C14H16N4 B13478184 4-Phenyl-2-(piperazin-1-yl)pyrimidine

4-Phenyl-2-(piperazin-1-yl)pyrimidine

Cat. No.: B13478184
M. Wt: 240.30 g/mol
InChI Key: JKJFFYRMRLKUSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-2-(piperazin-1-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It is characterized by a pyrimidine ring substituted with a phenyl group at the 4-position and a piperazine ring at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-(piperazin-1-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with phenylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-(piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions typically yield substituted pyrimidine derivatives, while oxidation and reduction reactions result in oxidized or reduced forms of the compound .

Scientific Research Applications

4-Phenyl-2-(piperazin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenyl-2-(piperazin-1-yl)pyrimidine involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficiency is a hallmark . The compound’s interaction with acetylcholinesterase involves binding to the active site of the enzyme, preventing the hydrolysis of acetylcholine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit acetylcholinesterase with minimal off-target effects makes it a promising candidate for drug development .

Properties

Molecular Formula

C14H16N4

Molecular Weight

240.30 g/mol

IUPAC Name

4-phenyl-2-piperazin-1-ylpyrimidine

InChI

InChI=1S/C14H16N4/c1-2-4-12(5-3-1)13-6-7-16-14(17-13)18-10-8-15-9-11-18/h1-7,15H,8-11H2

InChI Key

JKJFFYRMRLKUSS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.